N-(3-methoxybenzyl)-3-{1-[(6-oxo-1,6-dihydropyridin-2-yl)carbonyl]piperidin-3-yl}propanamide
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Overview
Description
This compound is a part of a class of chemicals that have been studied for various biological activities. Its specific structure and properties lend it potential in various scientific applications.
Synthesis Analysis
The synthesis process of related compounds involves complex chemical reactions. For instance, compounds with similar structures have been synthesized using specific reactions like condensation and amination, indicating the intricate methods required for such chemicals (Zala, Dave, & Undavia, 2015).
Molecular Structure Analysis
Structural analysis of similar compounds reveals details like crystal system, space group, bond angles, and dimensions. For example, certain compounds crystallize in specific space groups with defined molecular dimensions and angles (Bai et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as oxidative removal and quaternization. These reactions highlight the compound's reactivity and potential for modification (Yamaura et al., 1985).
Physical Properties Analysis
The physical properties of these compounds can be characterized through techniques like X-ray crystallography, NMR spectroscopy, and IR. These methods provide insights into the compound's physical structure and behavior (Jimeno et al., 2003).
Chemical Properties Analysis
Chemical properties include aspects like binding affinities, receptor interactions, and pharmacological activities. Research on similar compounds shows varied affinities and selectivities for different biological receptors, indicating their diverse chemical nature (Perrone et al., 2000).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-[1-(6-oxo-1H-pyridine-2-carbonyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-29-18-7-2-5-17(13-18)14-23-20(26)11-10-16-6-4-12-25(15-16)22(28)19-8-3-9-21(27)24-19/h2-3,5,7-9,13,16H,4,6,10-12,14-15H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLYGUFTIYTJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3=CC=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-3-{1-[(6-oxo-1,6-dihydropyridin-2-yl)carbonyl]piperidin-3-yl}propanamide |
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